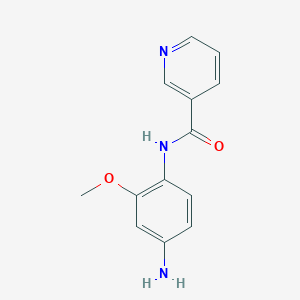

N-(4-amino-2-methoxyphenyl)nicotinamide

CAS No.: 552814-16-1

Cat. No.: VC2324484

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 552814-16-1 |

|---|---|

| Molecular Formula | C13H13N3O2 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O2/c1-18-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) |

| Standard InChI Key | FYMHBXHJILVCKD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 |

| Canonical SMILES | COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 |

Introduction

N-(4-amino-2-methoxyphenyl)nicotinamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the category of nicotinamides, which are derivatives of nicotinic acid, known for their diverse biological activities. This compound combines structural features of an amino group, a methoxy group, and a nicotinamide moiety, making it a valuable candidate for various scientific applications.

Biological Activities

N-(4-amino-2-methoxyphenyl)nicotinamide has been studied for its potential biological activities, including:

-

Antifungal Activity: It has been shown to inhibit succinate dehydrogenase, an enzyme critical for cellular respiration in fungi, which can lead to reduced fungal growth and viability.

-

Potential Anticancer Effects: Although not directly studied, its structural similarity to compounds known for anticancer properties suggests potential applications in this area.

-

Antioxidant Properties: Some studies suggest that it might exhibit antioxidant properties, although more research is needed to confirm this.

Analytical Techniques

This compound is typically characterized using advanced analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Helps in confirming the molecular weight and structure.

-

Infrared Spectroscopy (IR): Useful for identifying functional groups.

Applications and Future Research Directions

N-(4-amino-2-methoxyphenyl)nicotinamide has several potential applications across different fields:

-

Pharmaceuticals: Its unique structural features make it valuable for ongoing research into new pharmaceuticals.

-

Materials Science: The compound's chemical properties could be explored for applications in materials science.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nicotinamide | Pyridine ring | Essential in NAD synthesis |

| 2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide | Alkyne and ether groups | Potential anticancer activity |

| 4-Amino-3-methoxybenzoic acid | Carboxylic acid group | Notable anti-inflammatory effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume